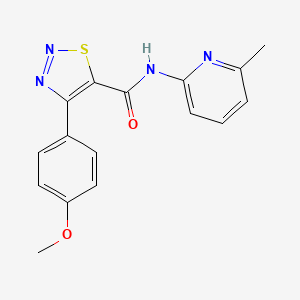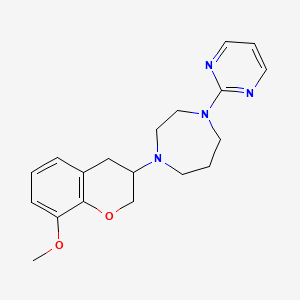
4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has received significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, agricultural chemistry, and material science.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it has been suggested that it exerts its biological activities through the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of this compound. It has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its high potency and selectivity towards its target enzymes and proteins. It is also relatively easy to synthesize and purify in large quantities. However, one of the limitations is that it may exhibit off-target effects, which can lead to unwanted side effects and toxicity. Therefore, it is important to carefully evaluate its safety and efficacy in preclinical and clinical studies before its use in humans.
Orientations Futures
There are several future directions for the research on 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide. One of the potential areas of application is in the development of new anti-inflammatory drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of application is in the development of new anti-cancer drugs for the treatment of various types of cancer. In addition, it may also have potential applications in the field of material science, such as in the development of new sensors and catalysts. Further research is needed to explore these potential applications and to optimize the synthesis and properties of this compound for these applications.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. Its synthesis method is relatively simple and it exhibits high potency and selectivity towards its target enzymes and proteins. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide involves the reaction of 4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-amine with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-4-3-5-13(17-10)18-16(21)15-14(19-20-23-15)11-6-8-12(22-2)9-7-11/h3-9H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVWLMQECWESPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)
![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)
![2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6019088.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B6019093.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6019107.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6019113.png)